6-Methoxyindoline-2,3-dione

Description

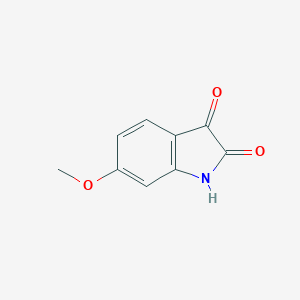

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJHIZLOKWRPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438853 | |

| Record name | 6-Methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52351-75-4 | |

| Record name | 6-Methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 6-Methoxyindoline-2,3-dione

An In-Depth Technical Guide to the Synthesis of 6-Methoxyindoline-2,3-dione

This compound, commonly known as 6-methoxyisatin, is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and organic synthesis.[1][2] As an indole derivative, it possesses a unique structural motif—a fused γ-lactam and ketone moiety—that imparts a rich chemical reactivity, allowing for extensive derivatization.[3][4] This reactivity at both the nitrogen atom and the C3 carbonyl group makes it an invaluable starting material for the synthesis of a wide array of more complex heterocyclic systems, including spiro-oxindoles and quinolines.[5][6]

The interest in 6-methoxyisatin and its derivatives is largely driven by their significant and diverse pharmacological activities.[6][7] Compounds derived from this core structure have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[7][8][9] For instance, it is a key intermediate in the synthesis of spiro-alkaloids with demonstrated anti-tumor activity and has been used to develop fluorescent probes for visualizing cannabinoid receptors on immune cells.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development and chemical synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the isatin core has been a subject of study for over a century, leading to several classical named reactions that remain relevant today. The choice of a specific pathway often depends on the availability of starting materials, desired purity, scalability, and the electronic nature of substituents on the aniline precursor. For 6-methoxyisatin, the electron-donating nature of the methoxy group influences the reactivity and regioselectivity of the cyclization step. The most authoritative and widely employed methods include the Sandmeyer, Stolle, and Gassman syntheses.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is arguably the most traditional and frequently cited method for preparing isatins from anilines.[8][10] The process is a robust, two-step procedure. It begins with the formation of an α-keto-oxime intermediate, an isonitrosoacetanilide, which is then subjected to strong acid-catalyzed intramolecular cyclization to yield the isatin ring.[4][10]

Causality and Mechanistic Insight: The reaction initiates with the condensation of 4-methoxyaniline with chloral hydrate and hydroxylamine.[4][11] This forms the key intermediate, N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide. The subsequent and critical step is the electrophilic cyclization promoted by a strong acid like concentrated sulfuric acid.[10][11] The acid protonates the oxime, facilitating the loss of water and generating a highly reactive nitrilium ion intermediate. This electrophile then attacks the electron-rich aromatic ring at the ortho position to the amino group, a process favored by the electron-donating methoxy group. The subsequent hydrolysis of the resulting imine furnishes the final this compound product. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a superior alternative, improving yields and reaction completeness.[11]

Experimental Workflow: Sandmeyer Synthesis

Caption: Workflow for the two-step Sandmeyer synthesis of 6-methoxyisatin.

Detailed Protocol: Sandmeyer Synthesis

-

Step 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

-

In a 2 L round-bottom flask, dissolve 50 g of sodium sulfate in 600 mL of deionized water. Add a solution of 4-methoxyaniline (0.25 mol) in 50 mL of water and 22 mL of concentrated HCl.

-

In a separate flask, prepare a solution of chloral hydrate (0.28 mol) and hydroxylamine hydrochloride (0.75 mol) in 300 mL of water.

-

Heat the aniline solution to 45°C and add the chloral hydrate/hydroxylamine solution in one portion. The mixture should be vigorously stirred and heated to boiling.

-

Continue boiling for 1-2 minutes until the intermediate begins to precipitate.

-

Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. Dry the solid in a vacuum oven. The expected yield of the isonitrosoacetanilide is typically high.

-

-

Step 2: Cyclization to this compound

-

Carefully pre-heat 175 mL of concentrated sulfuric acid to 70°C in a flask equipped with a mechanical stirrer and a thermometer.

-

Add the dried N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (0.13 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 80°C.[12]

-

After the addition is complete, maintain the temperature at 80°C for an additional 15 minutes to ensure the reaction goes to completion.[12]

-

Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.

-

Allow the resulting precipitate to stand in the cold solution for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH 7), and air-dry.[12] Further purification can be achieved by recrystallization from water or ethanol.

-

The Stolle Synthesis

The Stolle synthesis provides an important alternative, particularly for N-substituted isatins, but is also effective for N-unsubstituted targets. This pathway involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.[4][13]

Causality and Mechanistic Insight: The reaction begins with the formation of a chlorooxalylanilide intermediate from the reaction between 4-methoxyaniline and oxalyl chloride.[4] This intermediate is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O).[4][14] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, forming a highly electrophilic acylium ion. This powerful electrophile then undergoes an intramolecular Friedel-Crafts acylation, attacking the ortho position of the aromatic ring to form the five-membered lactam ring and furnish the isatin product.[13] This method avoids the use of strong protic acids like H₂SO₄, which can be advantageous for sensitive substrates.

Reaction Pathway: Stolle Synthesis

Caption: Key steps in the Stolle synthesis of 6-methoxyisatin.

Detailed Protocol: Stolle Synthesis

-

To a stirred solution of 4-methoxyaniline (0.1 mol) in anhydrous dichloromethane (DCM) at 0°C, slowly add oxalyl chloride (0.11 mol).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

-

Cool the mixture back to 0°C and add anhydrous aluminum chloride (0.15 mol) portion-wise, controlling the exothermic reaction.

-

After the addition, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The Gassman Isatin Synthesis

The Gassman synthesis offers a more complex but highly versatile route that is less sensitive to the electronic properties of the aniline substituents.[6] The pathway involves the initial formation of a 3-methylthio-2-oxindole, which is then oxidized and hydrolyzed to give the final isatin product.[4][15]

Causality and Mechanistic Insight: This multi-step synthesis begins with the N-chlorination of 4-methoxyaniline using tert-butyl hypochlorite. The resulting N-chloroaniline is then reacted with a β-keto sulfide, typically methylthioacetic acid methyl ester, to form a sulfonium ylide. This ylide undergoes a[3][8]-sigmatropic rearrangement, followed by cyclization and hydrolysis, to yield the 3-methylthio-6-methoxy-2-oxindole intermediate. The final and crucial step is the oxidative cleavage of the methylthio group. This is often achieved via chlorination followed by hydrolysis, which converts the C-S bond to a C=O bond, thus forming the C3-carbonyl of the isatin.[4][16]

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthesis route is a critical decision in chemical development, balancing factors of yield, cost, safety, and substrate compatibility.

| Parameter | Sandmeyer Synthesis | Stolle Synthesis | Gassman Synthesis |

| Starting Material | Substituted Aniline | Substituted Aniline | Substituted Aniline |

| Key Reagents | Chloral hydrate, Hydroxylamine, Conc. H₂SO₄[10][11] | Oxalyl chloride, Lewis Acid (e.g., AlCl₃)[4][13] | t-BuOCl, β-keto sulfide, Oxidizing agent[4][16] |

| Reaction Conditions | High temp., strongly acidic (H₂SO₄)[12] | Anhydrous, often requires heating[6] | Multi-step, requires low temperatures initially |

| Typical Yield | Good to excellent (>75%)[4] | Variable, can be poor for some substrates[5] | Good (40-80%)[7] |

| Advantages | Well-established, cost-effective, high yields[4] | Avoids strong protic acids, good for N-substituted anilines[6] | High versatility, insensitive to substituent electronics[6] |

| Disadvantages | Harsh acidic conditions, potential for sulfonation byproducts | Requires strictly anhydrous conditions, Lewis acid stoichiometry | Multi-step process, uses hazardous reagents (t-BuOCl) |

Purification and Spectroscopic Characterization

The crude this compound obtained from any of these syntheses typically appears as a yellow to orange solid.[17] Purification is most commonly achieved by recrystallization from water, ethanol, or acetic acid. For higher purity, column chromatography using silica gel with a hexane/ethyl acetate eluent system is effective.

Physico-chemical Properties:

-

Molecular Formula: C₉H₇NO₃[2]

-

Melting Point: 229-230 °C[2]

-

Appearance: Light yellow to orange powder/crystal[17]

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons (typically 3H), the methoxy group protons (3H, singlet around 3.8 ppm), and the N-H proton (1H, broad singlet, >10 ppm).

-

¹³C NMR (DMSO-d₆): Resonances for the two carbonyl carbons (C2 and C3, typically >160 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).

-

IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching (~3200-3300), C=O stretching of the ketone and lactam (~1730-1760), and C-O stretching of the methoxy group.

Conclusion

The synthesis of this compound is a well-documented process with several reliable and robust pathways available to the modern chemist. The classical Sandmeyer synthesis remains a primary choice due to its high yields and economic viability, despite its use of harsh acidic conditions. The Stolle and Gassman syntheses offer valuable alternatives, providing greater flexibility for substrates that may be sensitive to the conditions of the Sandmeyer reaction. A thorough understanding of the mechanisms, advantages, and practical considerations of each route, as outlined in this guide, empowers researchers to make informed decisions and efficiently produce this critical building block for advancing drug discovery and materials science.

References

- Synthesis of Substituted Is

- Synthesis of Isatin and Its Derivatives and their Applic

- New approach to synthesis of 6,7-dimethoxyisatin | Request PDF - ResearchG

- Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs)

- Sandmeyer Is

- Sandmeyer Is

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark

- Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences - Intern

- 6-Methoxyindole - Chem-Impex

- This compound - ChemBK

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Volume 6, Issue 16, 318-332. Review Article ISSN 2277–7105 - AWS

- ChemInform Abstract: Recent Developments in the Synthesis and Applications of Isatins | Request PDF - ResearchG

- Stollé synthesis - Wikipedia

- Gassman synthetic scheme for the synthesis of Isatin.

- Gassman Is

- Martinet dioxindole synthesis - Wikipedia

- This compound 52351-75-4 - Sigma-Aldrich

- (PDF)

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- 5-Methoxyis

- 6-Methoxyis

- 6-Methoxyindole | 3189-13-7 - J&K Scientific LLC

- Synthesis of isatin by Martinet's method | Download Scientific Diagram - ResearchG

- 6-Methoxyisatin | 52351-75-4 - Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 52351-75-4 - Sigma-Aldrich

- 52351-75-4 Cas No.

- 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem - NIH

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids

- Diastereoselective Synthesis of (–)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. journals.irapa.org [journals.irapa.org]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Methoxyisatin synthesis - chemicalbook [chemicalbook.com]

- 13. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. say-my-name.net [say-my-name.net]

- 17. 6-Methoxyisatin | 52351-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. This compound 52351-75-4 [sigmaaldrich.com]

In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 6-methoxyindoline-2,3-dione, also known as 6-methoxyisatin. As a key heterocyclic compound, its derivatives are widely explored in medicinal chemistry for their diverse biological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

This compound possesses a core indole structure fused with a dicarbonyl function at positions 2 and 3, and a methoxy group at position 6. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

An In-Depth Technical Guide to 6-Methoxyindoline-2,3-dione: Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyindoline-2,3-dione, also known as 6-methoxyisatin, is a pivotal heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] As a derivative of isatin, its therapeutic potential is vast, spanning anticancer, antimicrobial, and antiviral applications.[1][3] A profound understanding of its three-dimensional structure is paramount for advancing structure-based drug design and developing novel therapeutic agents. Although a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible literature, this technical guide provides a comprehensive analysis based on available data. We will delve into its synthesis, detailed spectroscopic characterization, and a predictive exploration of its crystal structure, drawing insights from the crystallographic patterns observed in closely related isatin analogs. This guide aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction: The Significance of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) nucleus is a privileged structural motif in drug discovery, found in various natural products and synthetic compounds.[3][4] Its inherent biological activity and versatile chemical reactivity make it an attractive starting point for the synthesis of diverse heterocyclic compounds.[2][5] The introduction of a methoxy group at the 6-position of the indole ring, affording this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and biological target interactions. A detailed understanding of its solid-state structure is crucial for predicting its behavior in biological systems and for the rational design of new, more potent derivatives.

Synthesis and Spectroscopic Elucidation

The synthesis of this compound is typically achieved through well-established methods for isatin synthesis, such as the Sandmeyer isonitrosoacetanilide isatin synthesis. The purity and identity of the synthesized compound are paramount for reliable biological and structural studies, necessitating rigorous spectroscopic characterization.[6]

General Synthetic Pathway

A common synthetic route involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the corresponding isatin.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of this compound.

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), Methoxy protons (singlet, ~3.8 ppm), Amide proton (broad singlet, >10 ppm).[7] |

| ¹³C NMR | Carbonyl carbons (~160-185 ppm), Aromatic carbons (~100-150 ppm), Methoxy carbon (~55 ppm).[4] |

| IR (cm⁻¹) | N-H stretch (~3200-3400 cm⁻¹, broad), C=O stretches (~1700-1750 cm⁻¹, two distinct bands), C-O stretch (~1250 cm⁻¹).[7] |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₇NO₃ (177.16 g/mol ).[7] |

Detailed Experimental Protocols:

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.[7]

-

-

IR Spectroscopy:

-

Prepare a sample by mixing a small amount of the compound with dry KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the molecular weight from the molecular ion peak.

-

Predictive Crystal Structure Analysis

While the specific crystal structure of this compound is not available, an analysis of the crystal structures of other isatin derivatives allows for a robust prediction of its likely solid-state conformation and intermolecular interactions.

Common Hydrogen Bonding Patterns in Isatin Crystals

The crystal packing of isatin derivatives is often dominated by hydrogen bonding interactions involving the N-H group of the lactam ring and the two carbonyl oxygen atoms.[8][9] These interactions lead to the formation of well-defined supramolecular synthons.[9]

Diagram: Common Hydrogen Bonding in Isatins

Caption: Predicted intermolecular hydrogen bonding in this compound.

Based on the analysis of related structures, it is highly probable that this compound will exhibit a hydrogen-bonded network in the solid state. The N-H group will likely act as a hydrogen bond donor to one of the carbonyl oxygen atoms of an adjacent molecule, forming either chains or dimeric motifs.[8][10][11] The methoxy group may also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

The Role of Computational Modeling

In the absence of experimental crystallographic data, computational modeling provides a powerful tool for predicting the three-dimensional structure of this compound.[12][13][14] Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of the molecule and to predict its vibrational frequencies, which can then be compared with experimental IR data.[13]

Proposed Computational Workflow:

Caption: Workflow for computational modeling of this compound.

Biological Significance and Drug Development Implications

The isatin scaffold is a well-established pharmacophore with a wide range of biological activities.[1][15] The 6-methoxy substitution has been shown to be a key determinant of activity in some isatin derivatives. For instance, in the context of monoamine oxidase (MAO) inhibitors, substitutions at the C-6 position can influence selectivity for MAO-B.[5]

A thorough understanding of the solid-state structure of this compound is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional arrangement of the molecule with its biological activity to guide the design of more potent and selective analogs.

-

Pharmacophore Modeling: Developing computational models that define the essential structural features required for binding to a specific biological target.

-

Crystal Engineering: Controlling the solid-state properties of the molecule, such as solubility and bioavailability, which are critical for drug formulation.[9]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a predictive analysis of its solid-state structure. By leveraging the wealth of information available for related isatin derivatives, we can confidently anticipate the key structural features that govern its crystal packing. The insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the continued exploration of this promising heterocyclic scaffold.

References

- Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (n.d.). IUCr.

- X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). auremn.

- Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. (2024, March 6). MDPI.

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022, May 5). PubMed Central.

- (PDF) Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. (2024, March 6). ResearchGate.

- Structural and computational investigation of the novel Isatin derivative: Exploration of the pharmacokinetic and drug properties. (n.d.). OUCI.

- Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. (2023, May 7). PubMed.

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024, February 2).

- Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity. (n.d.). MDPI.

- Supplementary Information for:. (n.d.). The Royal Society of Chemistry.

- REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (n.d.). IJISE.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025, September 8). RSC Publishing.

- Hydrogen bond connectivity patterns and hydrophobic interactions in crystal structures of small, acyclic peptides. (n.d.). PubMed.

- The Chemistry of Isatin. (n.d.). ACS Publications.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022, July 21). PMC - NIH.

- Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI.

- The hydrogen-bonding pattern in the crystal structure of (I), viewed.... (n.d.). ResearchGate.

- The Importance of Purity: Sourcing High-Quality 6-Methoxyisatin for Research. (n.d.).

- Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. (n.d.). Global Scientific Journal.

- Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals | Request PDF. (n.d.). ResearchGate.

- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023, October 8). MDPI.

- 5-Methoxyisatin. (n.d.). PubChem - NIH.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube.

- Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. (n.d.). MDPI.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. (n.d.). IIIT Hyderabad.

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central.

- "Analysis of Computational Modeling Methods as Applied to Single-Crysta" by Jon M. Bebeau. (n.d.). Digital Commons @ USF - University of South Florida.

Sources

- 1. Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. ijise.in [ijise.in]

- 4. auremn.org [auremn.org]

- 5. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen bond connectivity patterns and hydrophobic interactions in crystal structures of small, acyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. "Analysis of Computational Modeling Methods as Applied to Single-Crysta" by Jon M. Bebeau [digitalcommons.usf.edu]

- 15. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

6-Methoxyindoline-2,3-dione: A Comprehensive Technical Guide for Chemical Synthesis and Application

Abstract

This technical guide provides an in-depth exploration of 6-Methoxyindoline-2,3-dione (CAS No. 52351-75-4), also known as 6-methoxyisatin. This versatile heterocyclic compound serves as a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. This document details the chemical properties, synthesis methodologies, characteristic reactivity, and significant applications of 6-methoxyisatin, with a particular focus on its role in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.

Introduction and Physicochemical Properties

This compound is a derivative of isatin, an indole nucleus bearing ketone groups at the C2 and C3 positions. The presence of the methoxy group at the C6 position of the benzene ring significantly influences its electronic properties and reactivity, making it a subject of interest for the synthesis of targeted bioactive compounds. The isatin core itself is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The dual functionality of the indole ring system combined with a diketone moiety makes 6-methoxyisatin a highly reactive and adaptable component for various chemical transformations.[3]

Table 1: Physicochemical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 52351-75-4 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Solid, Light yellow to Orange powder/crystal |

| Melting Point | 229-230 °C |

| SMILES | COc1ccc2C(=O)C(=O)Nc2c1 |

| InChI Key | MOJHIZLOKWRPIS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of isatin and its derivatives is well-established in organic chemistry, with several named reactions providing reliable routes. The Sandmeyer isatin synthesis is one of the most common and adaptable methods for preparing isatins from anilines.[6][7][8] This method is particularly suitable for anilines with either electron-donating or electron-withdrawing groups.

Recommended Synthetic Protocol: The Sandmeyer Approach

The Sandmeyer synthesis for 6-methoxyisatin begins with 4-methoxyaniline and proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Adapted from Sandmeyer Isatin Synthesis)[8][9]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of sodium sulfate in 300 mL of water.

-

Add 0.25 mol of 4-methoxyaniline to the solution.

-

In a separate beaker, prepare a solution of 0.30 mol of hydroxylamine hydrochloride in 100 mL of water.

-

In another beaker, dissolve 0.28 mol of chloral hydrate in 100 mL of water.

-

Combine the hydroxylamine hydrochloride and chloral hydrate solutions and heat the mixture to 60 °C for 10-15 minutes.

-

Add this hot solution to the stirred suspension of 4-methoxyaniline.

-

Heat the reaction mixture to boiling and continue stirring for 30-45 minutes. The product will begin to precipitate.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

-

Causality: The reaction of aniline with chloral hydrate and hydroxylamine forms an isonitrosoacetanilide. Sodium sulfate is used to maintain the ionic strength and aid in the precipitation of the product. The heating step is crucial for driving the condensation reaction to completion.

Step 2: Cyclization to this compound

-

Pre-heat concentrated sulfuric acid (approximately 5 times the weight of the isonitrosoacetanilide) to 50 °C in a large beaker with stirring.

-

Carefully and in small portions, add the dried 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide from Step 1 to the warm sulfuric acid. The addition should be controlled to maintain the temperature between 60-70 °C.

-

After the addition is complete, heat the mixture to 80 °C and hold for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Allow the ice to melt, and the crude 6-methoxyisatin will precipitate.

-

Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from glacial acetic acid or ethanol to afford pure this compound.

-

Causality: Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst for the electrophilic aromatic substitution (cyclization) reaction. The oxime nitrogen is protonated, leading to the formation of a reactive nitrilium ion which then attacks the electron-rich aromatic ring to form the five-membered ring of the isatin core. Pouring the reaction mixture onto ice quenches the reaction and precipitates the product, which is less soluble in the aqueous medium.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~11.1 (s, 1H, N-H), ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (m, 1H, Ar-H), ~3.8 (s, 3H, OCH₃). The aromatic protons will exhibit splitting patterns dependent on their coupling.[9][10] |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~184 (C=O, C2), ~160 (C=O, C3), ~158 (Ar-C-O), ~150 (Ar-C-N), ~138, ~124, ~118, ~112 (Ar-C), ~56 (OCH₃).[11][12] |

| IR | ν (cm⁻¹): 3300-3100 (N-H stretch), 1750-1730 (C=O stretch, C2-ketone), 1730-1710 (C=O stretch, C3-ketone), 1620-1580 (C=C aromatic stretch), 1250-1200 (C-O-C stretch, asymmetric), 1050-1000 (C-O-C stretch, symmetric).[13][14][15] |

| Mass Spec | (ESI-MS): m/z 178.04 [M+H]⁺, 200.02 [M+Na]⁺. |

Chemical Reactivity and Key Reactions

The chemical reactivity of 6-methoxyisatin is dominated by the electrophilic C3-carbonyl group and the acidic N-H proton. These sites allow for a variety of synthetic transformations.

N-Alkylation

The acidic proton on the indole nitrogen can be readily deprotonated by a mild base, forming a nucleophilic anion that can be alkylated with various electrophiles.[8][16] This is a common strategy to introduce diverse functionalities and modulate the biological activity of isatin derivatives.

Caption: General workflow for the N-alkylation of 6-methoxyisatin.

Protocol: N-Alkylation of Isatin (General Procedure) [8][17]

-

To a solution of 6-methoxyisatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the isatin anion.

-

Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

-

Heat the reaction at 60-80 °C and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

-

Causality: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the N-H of isatin without causing significant side reactions. The excess of base and alkylating agent helps to drive the reaction to completion.

Condensation Reactions at C3: Schiff Base Formation

The C3-carbonyl group of 6-methoxyisatin is highly electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are important intermediates and have shown a wide range of biological activities themselves.[18][19]

Protocol: Schiff Base Synthesis (General Procedure)

-

In a round-bottom flask, dissolve 6-methoxyisatin (1.0 mmol) in ethanol or glacial acetic acid (10 mL).

-

Add the primary amine (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (if using ethanol as a solvent).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Causality: The acidic catalyst protonates the C3-carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine. The subsequent dehydration step, which is the driving force of the reaction, is also acid-catalyzed.

Synthesis of Spiro[indole-thiazolidinone] Derivatives

A one-pot, three-component reaction of isatin, an amine, and thioglycolic acid is a powerful method to construct spiro[indole-thiazolidinone] scaffolds, which are of great interest in medicinal chemistry.[7][20][21]

Caption: One-pot synthesis of spiro[indole-thiazolidinone] derivatives.

Protocol: One-Pot Synthesis of Spiro[indole-thiazolidinone]s (General Procedure) [21]

-

In a round-bottom flask, mix 6-methoxyisatin (1 mmol), an aromatic amine (1 mmol), and thioglycolic acid (1 mmol).

-

Add a catalytic amount of a solid acid catalyst like oxalic acid.

-

Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.

-

Evaporate the solvent from the filtrate, and recrystallize the solid residue from ethanol to obtain the pure spiro product.

-

Causality: This one-pot reaction proceeds via the initial formation of a Schiff base between the isatin and the amine. The thiol group of thioglycolic acid then attacks the imine carbon, followed by an intramolecular cyclization via amide bond formation between the carboxylic acid and the isatin nitrogen, leading to the spiro-thiazolidinone ring system. The acid catalyst facilitates both the imine formation and the cyclization steps.

Applications in Drug Discovery and Medicinal Chemistry

The 6-methoxyisatin scaffold is a key component in the development of novel therapeutic agents due to the wide range of biological activities exhibited by its derivatives.

Anticancer Activity

Isatin derivatives are well-known for their cytotoxic effects against various cancer cell lines.[6][22][23] Their mechanisms of action are diverse and can include the inhibition of kinases (such as CDKs and VEGFR-2), induction of apoptosis, and anti-angiogenic effects. The substitution pattern on the isatin ring, including the presence of a methoxy group, can significantly influence the potency and selectivity of these compounds.

Table 3: Examples of Cytotoxic Activity of Isatin Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-indole hybrid | A-549 (Lung) | 0.76 | [24] |

| Isatin-indole hybrid | ZR-75 (Breast) | 0.74 | [24] |

| Isatin-indole hybrid | HT-29 (Colon) | 2.02 | [24] |

| Isatin-hydrazone hybrid | A549 (Lung) | 5.32 | [24] |

| Isatin-hydrazone hybrid | MCF-7 (Breast) | 4.86 | [24] |

| Spiro-isatin-thiazolidinone | Various | 6.67 - 8.37 | [25] |

| Moxifloxacin-isatin hybrid | HepG2 (Liver) | 32 - 77 | [26] |

Antiviral Activity

Historically, isatin derivatives have played a role in antiviral therapy, with methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs. Research continues to explore isatin-based compounds for activity against a range of viruses, including HIV, HCV, and SARS-CoV.[19][23] The mechanism of antiviral action can involve the inhibition of viral replication and key viral enzymes.

Antimicrobial Activity

Schiff bases and thiazolidinone derivatives of isatins have demonstrated significant antibacterial and antifungal activities.[3][18] The imine linkage in Schiff bases is often crucial for their antimicrobial effects. The incorporation of a 6-methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Table 4: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Isatin Schiff Base | S. aureus | 12.5 | [18] |

| Isatin Schiff Base | M. luteus | 25 | [18] |

| Benzimidazole Schiff Base | K. pneumoniae | 7.8 | [19] |

| Benzimidazole Schiff Base | E. coli | 7.8 | [19] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).[19]

-

Hazard Statements (H-codes):

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements (P-codes):

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactive nature of its isatin core provide access to a vast chemical space of complex heterocyclic compounds. The derivatives of 6-methoxyisatin have shown significant promise as anticancer, antiviral, and antimicrobial agents, underscoring the importance of this scaffold in modern drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a solid foundation for researchers looking to explore the potential of this fascinating molecule.

References

- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry.

- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2008). Indian Journal of Pharmaceutical Sciences.

- Synthesis and Antimicrobial Activity of Some Schiff Base. (2022). Juniper Publishers.

- Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2022). RSC Advances.

- One-pot synthesis of spiro[indol-thiazolidinone]derivatives. (2013). TSI Journals.

- Unlocking Chemical Innovation: The Role of 6-Methoxy-2,3-Dioxyindole in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research.

- Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. Retrieved January 10, 2026, from [https://www.irapub.com/uploads/articles/1660195536_ BCS-2207-1002.pdf]([Link]_ BCS-2207-1002.pdf)

- Synthesis of Substituted Isatins. (2008). Molecules.

- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). Molecules.

- Sandmeyer Isatin Synthesis. (n.d.). SynArchive.

- Biological activities of isatin and its derivatives. (2005). Acta Pharmaceutica.

- Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). Bioorganic & Medicinal Chemistry Letters.

- Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.). Academia.edu.

- Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff base. (n.d.). International Journal of ChemTech Research.

- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). RSC Advances.

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PLoS One.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2007). ResearchGate.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

- Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. (2023). Pharmaceuticals.

- Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. (2016). The Journal of Chemical Physics.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry.

- Condensation-Based Methods for the C−H Bond Functionalization of Amines. (2014). Accounts of Chemical Research.

- Polycondensation Resins by Flavonoid Tannins Reaction with Amines. (2018). Polymers.

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria.

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2014). Organic & Biomolecular Chemistry.

- Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles.

- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2002). The Journal of Organic Chemistry.

- (a) 1 HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. (2017). ResearchGate.

- Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. (2022). Beilstein Journal of Organic Chemistry.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- This compound. (n.d.). ChemBK.

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. tsijournals.com [tsijournals.com]

- 3. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [edgccjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents [diva-portal.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. thalesnano.com [thalesnano.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. researchgate.net [researchgate.net]

- 26. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 6-Methoxyisatin: Physicochemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 6-methoxyisatin (CAS No: 52351-75-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge with practical insights to facilitate a deeper understanding and utilization of this versatile heterocyclic compound.

Introduction to 6-Methoxyisatin: A Key Synthetic Intermediate

6-Methoxyisatin, also known as 6-methoxy-1H-indole-2,3-dione, is a derivative of isatin, a privileged scaffold in medicinal chemistry.[1] The presence of a methoxy group at the 6-position of the indole ring significantly influences its electronic properties and biological activity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antiviral agents.[2][3][4] This guide will delve into the core characteristics of 6-methoxyisatin, providing a foundation for its application in synthetic and medicinal chemistry.

Physicochemical Properties

The physical properties of 6-methoxyisatin are critical for its handling, storage, and application in various chemical reactions.

General Properties

A summary of the key identifiers and physical properties of 6-methoxyisatin is presented in Table 1 .

| Property | Value | References |

| CAS Number | 52351-75-4 | [5][6][7][8] |

| Molecular Formula | C₉H₇NO₃ | [6][7] |

| Molecular Weight | 177.16 g/mol | [6][7] |

| IUPAC Name | 6-methoxy-1H-indole-2,3-dione | [6] |

| Synonyms | 6-Methoxyindolin-2,3-dione, 6-Methoxyindole-2,3-dione | [5][7] |

| Appearance | Light yellow to orange powder/crystals | [7][8] |

| Melting Point | 229-233 °C | [7][8] |

| Storage | Room temperature, in a dark, inert atmosphere | [8] |

Solubility Profile

While quantitative solubility data for 6-methoxyisatin is not extensively documented, its solubility can be inferred from its structure and the known properties of isatin.[9] It is expected to be sparingly soluble in water and more soluble in polar organic solvents.

-

Predicted Solubility:

-

Poorly Soluble: Water, Hexane

-

Slightly Soluble: Ethanol, Methanol

-

Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Chloroform

-

The choice of solvent is crucial for reactions and purification. For instance, in synthesis, a solvent that allows for the dissolution of reactants at elevated temperatures but promotes crystallization upon cooling is ideal for purification by recrystallization.[10][11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 6-methoxyisatin is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton.

-

Aromatic Protons (Ar-H): Signals are expected in the downfield region (δ 6.5-7.5 ppm). The substitution pattern on the aromatic ring will lead to a specific splitting pattern.

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8-4.0 ppm, integrating to three protons.[8]

-

Amide Proton (N-H): A broad singlet is expected in the far downfield region (δ 10.0-11.0 ppm), the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region (δ 158-185 ppm).

-

Aromatic Carbons (Ar-C): Signals for the aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxyisatin will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3200-3400 | N-H Stretch (amide) | Medium, Broad |

| 3000-3100 | Aromatic C-H Stretch | Medium |

| 2850-2950 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| 1720-1760 | C=O Stretch (ketone & amide) | Strong, Sharp |

| 1600-1620 | C=C Stretch (aromatic) | Medium |

| 1200-1300 | C-O Stretch (aryl ether) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-methoxyisatin.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the diketone system and the loss of a methyl radical (•CH₃) from the methoxy group.[12][13]

Synthesis and Reactivity

6-Methoxyisatin is typically synthesized from p-anisidine through well-established methods for isatin synthesis. Its reactivity is characterized by the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the N-H group.

Synthetic Routes

The two most common methods for the synthesis of isatin and its derivatives are the Sandmeyer and Stolle syntheses.[14][15][16]

This method involves the reaction of an aniline (in this case, p-anisidine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[17][18][19]

Experimental Protocol: Sandmeyer Synthesis of 6-Methoxyisatin (Generalized)

-

Formation of Isonitroso-p-methoxyacetanilide:

-

Dissolve p-anisidine in a solution of hydrochloric acid and water.

-

Add a solution of hydroxylamine hydrochloride and chloral hydrate in water.

-

Heat the mixture to induce the formation of the isonitrosoacetanilide, which precipitates upon cooling.

-

Filter and wash the precipitate with cold water.

-

-

Cyclization to 6-Methoxyisatin:

-

Carefully add the dried isonitroso-p-methoxyacetanilide to concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

-

After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude 6-methoxyisatin.

-

Filter, wash with water until the filtrate is neutral, and dry the product.

-

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form an N-oxalyl chloride derivative, which is then cyclized using a Lewis acid catalyst.[7][15]

Experimental Protocol: Stolle Synthesis of 6-Methoxyisatin (Generalized)

-

Formation of 4-Methoxy-N-oxalylanilinoyl chloride:

-

Dissolve p-anisidine in a dry, inert solvent (e.g., diethyl ether, dichloromethane).

-

Add oxalyl chloride dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion, forming the intermediate anilinoyl chloride.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Add a Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) to the reaction mixture.

-

Heat the mixture to effect cyclization.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and evaporate the solvent to obtain crude 6-methoxyisatin.

-

Purification

Crude 6-methoxyisatin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[1][11][20][21] The choice of solvent will depend on the impurities present.

Experimental Protocol: Recrystallization of 6-Methoxyisatin

-

Dissolve the crude 6-methoxyisatin in a minimum amount of hot solvent (e.g., ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Chemical Reactivity

The isatin scaffold is a versatile platform for a variety of chemical transformations.[2][22][23][24]

-

N-Substitution: The N-H proton is acidic and can be deprotonated with a base, followed by reaction with an electrophile to introduce substituents at the N1 position.

-

C3-Carbonyl Reactions: The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. It is also the site for condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.

-

Electrophilic Aromatic Substitution: The benzene ring of 6-methoxyisatin can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy group is an activating, ortho-, para-directing group, while the fused lactam ring is deactivating.

Biological and Pharmacological Relevance

Isatin and its derivatives have been extensively studied for their wide range of biological activities.[3][4][25][26][27] The introduction of a methoxy group can modulate these activities.

Anticancer Activity

Numerous isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[4][26][28][29] While specific studies on 6-methoxyisatin are limited, its structural similarity to other bioactive isatins suggests it is a promising candidate for the development of new anticancer agents.

Antiviral Activity

The isatin scaffold has been a source of antiviral compounds.[3][25][30][31] For example, methisazone, an isatin thiosemicarbazone derivative, was one of the first synthetic antiviral drugs. The development of new isatin derivatives, including those with a 6-methoxy substitution, continues to be an active area of research for the discovery of novel antiviral agents.

Conclusion

6-Methoxyisatin is a valuable heterocyclic compound with a rich chemical profile and significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic routes, and biological relevance. As research in this area continues, a deeper understanding of the specific properties and activities of 6-methoxyisatin will undoubtedly lead to the development of new and innovative applications in drug discovery and materials science.

References

- PubChem.

- P. K. Sahu, et al. (2012). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 74(4), 348–352.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Innovation: The Role of 6-Methoxy-2,3-Dioxyindole in Modern Synthesis.

- A. A. Aly, et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(15), 4452.

- J. F. M. da Silva, et al. (2012).

- A. K. Chakraborti, et al. (2009). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(45), 25334-25375.

- Sandmeyer Isatin Synthesis. Name Reactions in Organic Synthesis.

- A. A. El-Sayed, et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(3), 199-217.

- N. Gandhi, et al. (2021). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1039-1056.

- Sandmeyer Is

- Stollé Synthesis. SynArchive. [Link]

- Y. B. Huang, et al. (2011). Solubility and Thermodynamic Functions of Isatin in Pure Solvents.

- ChemicalBook.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Organic Syntheses.

- M. C. Ferraz de Paiva, et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.

- D. A. Gideon, et al. (2022). Evaluation of the Anticancer Activities of Isatin-Based Derivatives. In: Handbook of Oxidative Stress in Cancer: Therapeutic Aspects. Springer, Singapore.

- BenchChem. (2023).

- University of California, Los Angeles.

- Thermo Nicolet. Fourier-transform infrared spectroscopy (FT-IR) analysis was also performed.

- University of Colorado Boulder.

- ScholarWorks.

- P. V. Desai, et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(57), 35847-35870.

- R. Moradi, et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201.

- PubChem.

- Professor Dave Explains. (2020).

- S. P. Gupta, et al. (2015). Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588.

- Organic Syntheses. p-Anisidine, 2-nitro-. Org. Synth. 1943, 23, 7.

- Chemistry LibreTexts.

- Chemguide.

- N. M. Aljamali. (2020). REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).

- University of California, Davis.

- S. K. Singh, et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 702.

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- P. K. Agrawal. (2014). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Magnetic Resonance in Chemistry, 52(10), 549-559.

- PrepChem.com.

- BenchChem. (2023).

- Wikipedia. p-Anisidine. [Link]

- NIST/EPA/NIH Mass Spectral Library.

- P. K. Agrawal. (2013). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Wiley. mass spectrometry.

- Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- F. G. B. O. de Souza, et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21415-21423.

- A. R. Hind, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-104.

- The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

Visualizations

Caption: Synthetic routes to 6-methoxyisatin.

Caption: Reactivity map of 6-methoxyisatin.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seejph.com [seejph.com]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. ijcmas.com [ijcmas.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 17. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. synarchive.com [synarchive.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. ijise.in [ijise.in]

- 25. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 6-Methoxyindoline-2,3-dione and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin) and its derivatives. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This document details classical and modern synthetic methodologies, providing both theoretical understanding and practical, field-proven insights into the experimental execution. Protocols are presented with a focus on causality, ensuring that researchers can not only replicate the procedures but also understand the rationale behind the chosen conditions. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of the 6-Methoxyisatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged heterocyclic motif in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methoxy group at the 6-position of the isatin core can significantly modulate the molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a crucial chemical intermediate in the synthesis of complex alkaloids and targeted therapeutic agents.[2][3] For instance, it is a key building block for spiro-oxindole alkaloids which have shown promising anti-tumor activity.[3] This guide will delve into the primary synthetic routes to access this valuable scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several established methods, with the Sandmeyer isatin synthesis being the most classical and widely utilized.

The Sandmeyer Isatin Synthesis: A Classic Route

The Sandmeyer synthesis is a robust, two-step procedure that begins with the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.[4] For the synthesis of this compound, the readily available 4-methoxyaniline is the logical starting material.

Causality Behind Experimental Choices:

-

Step 1: Formation of 4-Methoxy-Isonitrosoacetanilide: The reaction of 4-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate is the first key step. Chloral hydrate in situ generates trichloroacetaldehyde, which condenses with hydroxylamine to form chloral oxime. This highly reactive species then undergoes a condensation-elimination reaction with 4-methoxyaniline to form the isonitrosoacetanilide. The sodium sulfate is used to "salt out" the product, increasing the ionic strength of the solution and decreasing the solubility of the organic product, thereby improving the yield.

-

Step 2: Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate is then treated with concentrated sulfuric acid. The strong acid protonates the oxime and carbonyl groups, facilitating an intramolecular electrophilic aromatic substitution. The electron-donating methoxy group at the para-position to the nitrogen directs the cyclization to the ortho-position, leading to the desired 6-methoxyisatin. The temperature of this step is critical; it must be high enough to initiate the reaction but controlled to prevent charring and decomposition.[5]

Experimental Protocol: Sandmeyer Synthesis of this compound

Part A: Synthesis of 2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (4-Methoxy-isonitrosoacetanilide)

-

Reaction Setup: In a 1 L round-bottom flask, dissolve chloral hydrate (0.11 mol) in water (250 mL). To this solution, add crystallized sodium sulfate (260 g).

-

Addition of Reactants: In a separate beaker, prepare a solution of 4-methoxyaniline (0.1 mol) in water (60 mL) and concentrated hydrochloric acid (10.5 mL). Add this aniline solution to the reaction flask. Finally, add a solution of hydroxylamine hydrochloride (0.22 mol) in water (100 mL).

-

Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically complete after bringing the mixture to a boil for a few minutes.

-

Isolation and Purification: Cool the reaction mixture in an ice bath. The isonitrosoacetanilide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry. The product can be used in the next step without further purification.

Part B: Cyclization to this compound

-

Reaction Setup: Carefully warm concentrated sulfuric acid (120 mL) to 50°C in a 500 mL flask equipped with a mechanical stirrer.

-

Addition of Intermediate: Slowly add the dried 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide (0.1 mol) in portions, maintaining the temperature between 60-70°C. Use an ice bath to control any exotherm.

-

Completion of Reaction: After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure complete cyclization.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (approximately 1 kg).

-

Isolation and Purification: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture to yield the final product as an orange-red solid.

The Martinet Dioxindole Synthesis: An Alternative Approach

The Martinet synthesis involves the condensation of an aniline with an ester of mesoxalic acid to form a dioxindole, which can then be oxidized to the corresponding isatin.[6] While less common than the Sandmeyer route for simple isatins, it offers an alternative pathway.

Conceptual Workflow:

-

Condensation: 4-Methoxyaniline is reacted with diethyl mesoxalate. This condensation reaction, typically carried out in a solvent like ethanol or acetic acid, forms a 3-hydroxy-2-oxoindoline-3-carboxylic acid derivative.

-

Oxidative Decarboxylation: The intermediate is then subjected to oxidative decarboxylation to yield this compound. This can often be achieved by air oxidation in the presence of a base or by using a mild oxidizing agent.

Derivatization of the 6-Methoxyisatin Scaffold

Once the this compound core is synthesized, it can be further modified at several positions to create a library of derivatives for biological screening. The most common modifications occur at the N1-position (alkylation/arylation) and the C3-carbonyl group (condensation reactions).

N-Alkylation and N-Arylation

The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents. This modification is often crucial for modulating the compound's solubility, lipophilicity, and interaction with biological targets.

Causality Behind Experimental Choices:

-